N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
The compound “N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, an isobutyryl group, a pyrazol group, a phenyl group, and a methanesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The various functional groups present in the molecule could potentially react under appropriate conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an ethoxy group could potentially increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activity of Pyrazoline Derivatives
Synthesis and Structural Activity Relationship : A series of pyrazoline derivatives were synthesized, demonstrating significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of pyrazoline derivatives in developing anti-tuberculosis drugs (Ali et al., 2007).
Cytotoxic Activity Against Human Lung Tumor Cell Line (A549) : Certain pyrazoline derivatives were found to exhibit potent cytotoxicity against the A549 human lung tumor cell line, indicating their potential as therapeutic agents for lung cancer treatment (Yar et al., 2007).
Chemical Synthesis and Modification
Synthesis of Pyrazoline Derivatives : New pyrazoline derivatives were synthesized and evaluated as anti-inflammatory agents, showing significant activity. This highlights the chemical versatility and potential pharmacological applications of pyrazoline derivatives in inflammation-related disorders (Abdellatif et al., 2014).
Functional Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including a pyrazoline derivative, to enhance their swelling properties and thermal stability, demonstrating the application of such compounds in material science and possibly for medical devices (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often a target in cancer therapies.
Pharmacokinetics
Similar compounds have been found to have good intestinal absorption and can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(2-ethoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-5-29-21-13-9-7-11-17(21)20-14-19(23-25(20)22(26)15(2)3)16-10-6-8-12-18(16)24-30(4,27)28/h6-13,15,20,24H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFJWVBUMWZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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